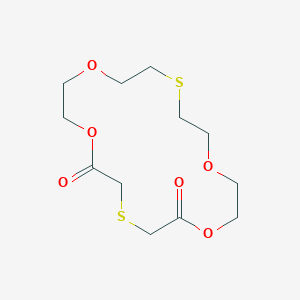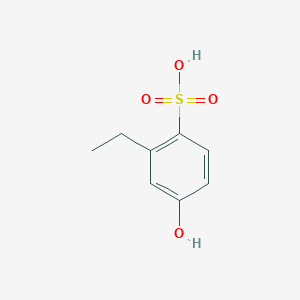![molecular formula C12H25N3 B15349479 Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]- CAS No. 68426-03-9](/img/structure/B15349479.png)
Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-: is a chemical compound with the molecular formula C12H25N3 . It is a nitrile compound that contains an amino group and a trimethylhexyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a reaction between 2,2,4-trimethyl-1,6-hexanediamine and propionitrile under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]- involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amino group to a nitro group.
Reduction: : Reducing the nitrile group to an amine.
Substitution: : Replacing the hydrogen atoms in the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reagents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: : Various alkyl halides and strong bases can be used.
Major Products Formed
Oxidation: : Nitro derivatives.
Reduction: : Primary or secondary amines.
Substitution: : Alkylated amines.
Scientific Research Applications
Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic properties and potential use in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biomolecules, while the nitrile group can participate in reactions with nucleophiles. The exact mechanism depends on the specific application and the biological or chemical system involved.
Comparison with Similar Compounds
Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-: is unique due to its combination of functional groups and structural features. Similar compounds include:
N-ethyl-3-aminopropionitrile
N-methyl-3-aminopropionitrile
N-phenyl-3-aminopropionitrile
These compounds differ in their alkyl or aryl substituents, which can affect their reactivity and applications.
Properties
CAS No. |
68426-03-9 |
|---|---|
Molecular Formula |
C12H25N3 |
Molecular Weight |
211.35 g/mol |
IUPAC Name |
3-[(6-amino-2,4,4-trimethylhexyl)amino]propanenitrile |
InChI |
InChI=1S/C12H25N3/c1-11(10-15-8-4-6-13)9-12(2,3)5-7-14/h11,15H,4-5,7-10,14H2,1-3H3 |
InChI Key |
KMSHUCQEMCGTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)CCN)CNCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15349396.png)
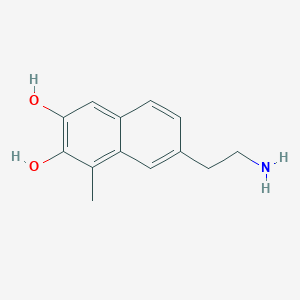
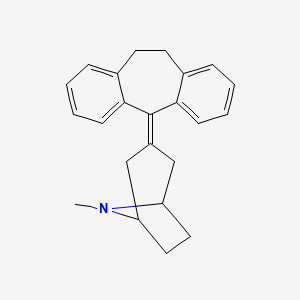
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B15349425.png)
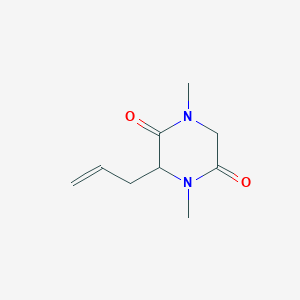
![3-cyclopentyl-1-(2,4-difluorophenyl)-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]urea](/img/structure/B15349431.png)
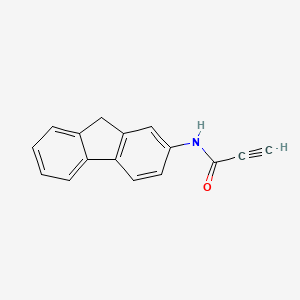
![Thiazolo[4,5-g]quinazoline](/img/structure/B15349450.png)
![(3,4,5-Trimethoxyphenyl)-[4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazin-1-yl]methanone](/img/structure/B15349454.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B15349457.png)
![1-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15349465.png)
![2-Chloro-5-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B15349472.png)
